ethyl 5-methoxy-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate
Overview
Description
Ethyl 5-methoxy-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate, also known as 5-MeO-DALT, is a synthetic compound that belongs to the class of tryptamines. It is structurally similar to the hallucinogenic compound DMT (dimethyltryptamine) and has been found to produce similar psychoactive effects. In recent years, 5-MeO-DALT has gained popularity among researchers for its potential use in scientific studies.
Scientific Research Applications
Chemical Synthesis and Derivatives
Ethyl 5-methoxy-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate and its derivatives have been studied extensively in chemical synthesis. Fischer indolization, a notable synthetic method, has been used to produce various benzindole derivatives, including this compound. These derivatives display potential anti-viral activities, as indicated in a study where oxidation of benzindole derivatives resulted in compounds showing preliminary biological anti-viral effects (Ishii et al., 1983).
Potential Pharmaceutical Applications
In pharmaceutical research, the benzo[g]indole structure, a part of this compound, has been explored for its medicinal properties. For example, certain benzo[g]indole-3-carboxylates have been investigated as potent inhibitors of human 5-lipoxygenase, an enzyme involved in inflammatory and allergic disorders. This research suggests their potential as anti-inflammatory therapeutics (Karg et al., 2009).
Photochemical Properties
The photochemical properties of compounds related to this compound have also been a subject of study. Nonsymmetric dihetarylethenes based on benzindole, which includes this compound, exhibit interesting photochromic properties. These properties are essential in the development of materials for optical storage and photo-switching applications (Metelitsa et al., 2010).
Properties
IUPAC Name |
ethyl 5-methoxy-1,2-dimethylbenzo[g]indole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-5-22-18(20)16-11(2)19(3)17-13-9-7-6-8-12(13)15(21-4)10-14(16)17/h6-10H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBSWIURTQIFSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)OC)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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